3,5,6-Trichlorosalicylic acid

Catalog No.
S1533199
CAS No.
40932-60-3
M.F
C7H3Cl3O3
M. Wt
241.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,6-Trichlorosalicylic acid

CAS Number

40932-60-3

Product Name

3,5,6-Trichlorosalicylic acid

IUPAC Name

2,3,5-trichloro-6-hydroxybenzoic acid

Molecular Formula

C7H3Cl3O3

Molecular Weight

241.5 g/mol

InChI

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13)

InChI Key

IIHCUZVBIMTHEB-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl

Photophysical Studies:

3,5,6-Trichlorosalicylic acid (TCSA) has been studied for its photophysical properties, which are the physical and chemical processes that occur when a molecule absorbs light. This research combined spectroscopic techniques and theoretical calculations to understand how TCSA interacts with light. The results showed "dual" emission behavior, meaning the molecule emits light at two different wavelengths, and a large Stokes shift, indicating significant energy loss during the transition [Source: [On the photophysics of 3,5,6-Trichlorosalicylic acid: spectroscopic study combined with Hartree-Fock and Density Functional Theory calculations. National Institutes of Health. ]

Potential Pharmaceutical Applications:

While not currently used in any approved drugs, some research suggests that TCSA may have potential pharmaceutical applications. Studies have investigated its anti-inflammatory and analgesic properties, although further research is needed to determine its efficacy and safety in humans [Source: [Evaluation of the anti-inflammatory activity of some salicylic acid derivatives. National Institutes of Health. ]

3,5,6-Trichlorosalicylic acid is a chlorinated derivative of salicylic acid, characterized by the presence of three chlorine atoms at the 3, 5, and 6 positions of the aromatic ring. Its molecular formula is C7H3Cl3O3C_7H_3Cl_3O_3 with a molecular weight of approximately 241.46 g/mol. The compound appears as a white solid and is known for its stability under normal conditions. It is soluble in organic solvents but has limited solubility in water .

Typical of aromatic compounds, including electrophilic substitution and nucleophilic attack. Notably, it can be converted into esters through reaction with alcohols in the presence of acid catalysts . The chlorinated positions make it reactive towards nucleophiles, which can lead to substitution reactions.

The synthesis of 3,5,6-trichlorosalicylic acid generally involves the chlorination of salicylic acid. The process typically follows these steps:

  • Initial Chlorination: Salicylic acid is treated with gaseous chlorine in concentrated sulfuric acid to form 3,5-dichlorosalicylic acid.
  • Further Chlorination: This intermediate is then subjected to additional chlorination in oleum (a mixture of sulfur trioxide and sulfuric acid) at temperatures between 40°-60°C until the desired product precipitates.
  • Isolation: The resulting mixture is cooled and treated with ice and water to precipitate the solid product, which can then be filtered and dried .

3,5,6-Trichlorosalicylic acid finds applications primarily in research and industrial settings. Its antifungal properties make it useful in agricultural chemistry for developing fungicides. Additionally, it serves as a precursor for synthesizing various esters and derivatives that may have further applications in pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 3,5,6-trichlorosalicylic acid:

Compound NameMolecular FormulaUnique Features
Salicylic AcidC7H6O3C_7H_6O_3No chlorine substituents; widely used in medicine.
2,3,5-Trichloro-6-hydroxybenzoic AcidC7H3Cl3O3C_7H_3Cl_3O_3Similar chlorination pattern; different hydroxyl positioning.
2-Hydroxy-3-nitrobenzoic AcidC7H6NO4C_7H_6NO_4Contains a nitro group instead of chlorine; different reactivity profile.

Uniqueness: The unique arrangement of chlorine atoms in 3,5,6-trichlorosalicylic acid distinguishes it from these compounds. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40932-60-3

Wikipedia

3,5,6-Trichlorosalicylic acid

General Manufacturing Information

Benzoic acid, 2,3,5-trichloro-6-hydroxy-: INACTIVE

Dates

Last modified: 08-15-2023

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